molecular formula C6H10ClN3O2 B2547031 2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride CAS No. 1052547-17-7

2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride

Cat. No. B2547031
CAS RN: 1052547-17-7
M. Wt: 191.62
InChI Key: UDRIUYPQDJSXML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazole compounds involves several steps, including condensation, chlorination, esterification, and acetylation reactions. For instance, a metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid is reported, which is efficient and environmentally benign due to the avoidance of chromatography and isolation steps . Another synthesis pathway involves the condensation of 1H-1,2,4-triazol with an appropriate carboxylic acid, followed by chlorination and esterification . These methods could potentially be adapted for the synthesis of 2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using techniques such as X-ray diffraction, FT-IR, 1H NMR, and 13C NMR spectroscopy . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the successful synthesis of the desired compound.

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including acetylation and esterification, to form different derivatives . The reactivity of the triazole ring allows for the introduction of various functional groups, which can alter the physical and chemical properties of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the crystal structure of a related compound, 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid, was determined to form hydrogen-bonded cyclic dimers . The solubility, melting points, and reactivity of these compounds can vary significantly based on their specific functional groups and molecular conformations .

Relevant Case Studies

The papers provided do not mention specific case studies involving this compound. However, the biological activity of similar triazole derivatives has been evaluated, with some compounds showing significant antiproliferative effects against cancer cell lines . Additionally, the synthesis and investigation of the physical-chemical properties of triazole derivatives have led to the development of high-performance and low-toxic substances for medical applications .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole compounds, including 1,2,3-triazoles and 1,2,4-triazoles, have been the focus of significant research due to their diverse biological activities. These compounds have been explored for their anti-inflammatory, antimicrobial, antifungal, antitumoral, and antiviral properties. Their versatility stems from the ability to undergo various structural modifications, offering a vast potential for the development of new therapeutics. The preparation of these derivatives emphasizes the importance of finding efficient, green chemistry approaches for their synthesis, highlighting a continuous need for innovation in drug development and the management of diseases caused by resistant bacteria and viruses (Ferreira et al., 2013).

Environmental Applications and Concerns

Beyond pharmaceuticals, triazole derivatives have applications in environmental science, particularly in the study and treatment of contaminants. For instance, triazoles have been implicated in the sorption of herbicides to soil and organic matter, demonstrating their potential role in environmental remediation and the management of agricultural pollutants. Understanding the behavior of these compounds in the environment is crucial for developing strategies to mitigate their impact on ecosystems (Werner et al., 2012).

Corrosion Inhibition

The study of 1,2,3-triazole derivatives as corrosion inhibitors for metals surfaces presents another significant application. These compounds have shown efficiency in protecting metals and alloys against corrosion in aggressive media, making them valuable in industrial applications where metal preservation is critical. The research highlights the potential of triazole derivatives in extending the lifespan of metal components in various industrial systems (Hrimla et al., 2021).

Analytical and Diagnostic Applications

In medical research, triazole derivatives have been explored for their role in imaging, such as in the detection of amyloid plaques in Alzheimer's disease. The development of imaging ligands based on triazole structures for in vivo brain studies exemplifies the intersection of organic chemistry and neurology, offering pathways to early diagnosis and better understanding of neurodegenerative diseases (Nordberg, 2007).

Mechanism of Action

While the specific mechanism of action for “2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride” is not mentioned in the search results, 1,2,4-triazole derivatives have been reported to exhibit various biological activities, including anticancer properties .

Safety and Hazards

The safety of 1,2,4-triazole derivatives, including “2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride”, was evaluated on MRC-5 as a normal cell line. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for “2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride” and similar compounds could involve further exploration of their anticancer properties and other potential therapeutic applications . The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

2-methyl-2-(1,2,4-triazol-1-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-6(2,5(10)11)9-4-7-3-8-9;/h3-4H,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRIUYPQDJSXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=NC=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809876
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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